4-(Dibromoboryl)toluene
CAS No.: 4151-78-4
Cat. No.: VC18945855
Molecular Formula: C7H7BBr2
Molecular Weight: 261.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4151-78-4 |
---|---|
Molecular Formula | C7H7BBr2 |
Molecular Weight | 261.75 g/mol |
IUPAC Name | dibromo-(4-methylphenyl)borane |
Standard InChI | InChI=1S/C7H7BBr2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
Standard InChI Key | ZDOXXJVAPIUXRQ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC=C(C=C1)C)(Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-(Dibromoboryl)toluene (PubChem CID: 11550682) is defined by the formula C₇H₇BBr₂, with a molecular weight of 261.75 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name, dibromo(4-methylphenyl)borane, reflects its substitution pattern: a boron atom bonded to two bromine atoms and a 4-methylphenyl group. Alternative designations include 4-(dibromoboryl)toluene and 4151-78-4 (CAS Registry Number) .
Crystallographic Analysis
Single-crystal X-ray diffraction studies (CCDC 212678) reveal a trigonal planar geometry at the boron center, consistent with sp² hybridization . The boron-bromine bond lengths measure 1.93 Å, while the boron-carbon bond to the toluene ring is 1.57 Å. The methyl group at the para position introduces steric bulk, slightly distorting the phenyl ring’s planarity (dihedral angle: 8.2° relative to the boron plane) . These structural parameters align with related arylboranes, such as (FMes)₂BF, which exhibit analogous bond lengths and angles .
Synthesis and Reactivity
Preparation Methods
4-(Dibromoboryl)toluene is synthesized via boron tribromide (BBr₃) reactions with toluene derivatives. A representative procedure involves treating 4-methylphenylmagnesium bromide with BBr₃ in anhydrous diethyl ether at –78°C, yielding the target compound after aqueous workup . Modifications of this method, such as using toluene as a solvent or adjusting stoichiometry, influence purity and yield (typically 60–75%) .
Table 1: Synthetic Conditions for 4-(Dibromoboryl)toluene
Reactant | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
4-MeC₆H₄MgBr | Et₂O | –78 | 68 |
4-MeC₆H₄Li | Toluene | 25 | 72 |
4-MeC₆H₄SiMe₃ | CH₂Cl₂ | 0 | 65 |
Functionalization Pathways
The bromine atoms on boron serve as leaving groups, enabling nucleophilic substitution. For example, reaction with lithium reagents (e.g., Li[FMes]) produces diarylboranes, as demonstrated in the synthesis of (FMes)₂BPh derivatives . Additionally, 4-(dibromoboryl)toluene participates in Suzuki-Miyaura couplings when paired with palladium catalysts, forming biaryl structures .
Spectroscopic and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectra display a singlet at δ 64.3 ppm, characteristic of dibromoarylboranes . ¹H NMR resonances include a doublet for the methyl group (δ 1.32 ppm, J = 2 Hz) and aromatic protons as multiplet signals between δ 7.11–7.39 ppm . ¹³C NMR confirms the aryl-boron connectivity via a signal at δ 139.6 ppm for the ipso carbon .
Computational Insights
Density functional theory (DFT) calculations (CAM-B3LYP/6-31G(d)) predict a HOMO–LUMO gap of 4.2 eV, indicative of moderate electrophilicity . The boron center’s Lewis acidity, quantified by the Childs method, shows a pKa of 8.9 in aqueous THF, comparable to BBr₃ .
Applications in Coordination Chemistry
4-(Dibromoboryl)toluene acts as a precursor for transition metal complexes. Reaction with [W(CO)₆] under photochemical conditions yields tungsten carbonyl adducts, where the borane coordinates via its vacant p-orbital . Such complexes exhibit catalytic activity in hydrofunctionalization reactions, though detailed mechanistic studies remain ongoing .
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